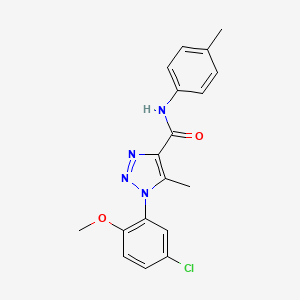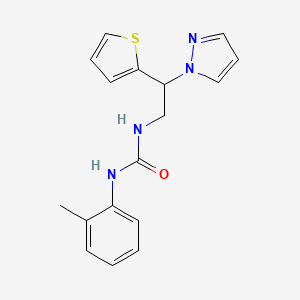
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea, also known as PTUP, is a chemical compound that has gained attention in scientific research for its potential applications in various fields, including medicine, biotechnology, and agriculture. PTUP is a urea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
1. MAP Kinase Inhibition
- Application : Inhibitors of p38α Mitogen-Activated Protein Kinase (p38α MAPK) have been designed using a similar N-pyrazole, N'-thiazole urea scaffold. These inhibitors are potent and engage in novel hydrogen bonding interactions within the allosteric site of p38α, resulting in type III inhibitors. These compounds show potential in regulating p38α mediated phosphorylation, which is crucial in cellular signaling processes (Getlik et al., 2012).
2. Antimicrobial and Antitumor Properties
- Application : Bis-pyrazolyl-thiazoles with thiophene moiety have been synthesized and evaluated for their anti-tumor activities. These compounds have shown promising results against hepatocellular carcinoma cell lines, indicating their potential in cancer treatment (Gomha et al., 2016).
3. Synthesis of Novel Derivatives
- Application : Research has been conducted on synthesizing new derivatives involving furan, thiophene, and urea. These compounds could provide frameworks for further pharmaceutical research and development (Abdelrazek et al., 2010).
4. Rheology and Morphology Tuning
- Application : Certain urea compounds have been studied for their ability to form hydrogels in acidic conditions, demonstrating their potential in materials science for tuning the physical properties of gels (Lloyd & Steed, 2011).
5. Schiff Bases in Antimicrobial Activity
- Application : Heteroaryl pyrazole derivatives have been used to form Schiff bases with chitosan, showing antimicrobial activity against various bacterial and fungal strains. This highlights their role in developing new antimicrobial agents (Hamed et al., 2020).
6. Polymerization Catalysts
- Application : Pyrazolyl compounds have been used to form zinc(II) complexes, acting as catalysts for the copolymerization of CO2 and cyclohexene oxide. This indicates their utility in polymer chemistry for environmental applications (Matiwane et al., 2020).
7. Antidepressant Activity
- Application : Derivatives of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have shown potential antidepressant activity, indicating their relevance in mental health research (Mathew et al., 2014).
8. Molecular Mechanism of Anti-Angiogenic Compounds
- Application : Research on 5-pyrazolyl-ureas, particularly GeGe-3, has provided insights into their anti-angiogenic properties. This includes understanding their molecular mechanism of action, which is vital for developing new anti-cancer drugs (Morretta et al., 2021).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-13-6-2-3-7-14(13)20-17(22)18-12-15(16-8-4-11-23-16)21-10-5-9-19-21/h2-11,15H,12H2,1H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRFPVAGXCRVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2632515.png)
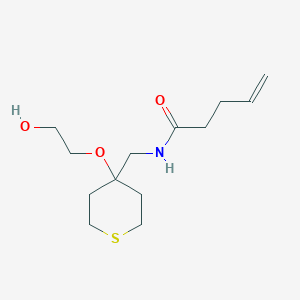
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2632517.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2632518.png)
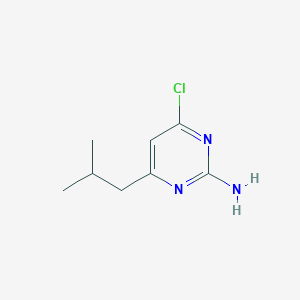
![Spiro[3.5]nonan-2-ylmethanamine;hydrochloride](/img/structure/B2632520.png)
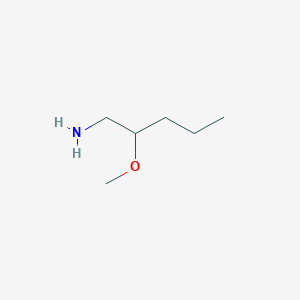
![7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2632523.png)
![2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone](/img/structure/B2632524.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-cyanophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2632526.png)
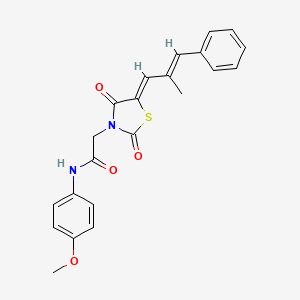
![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2632533.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2632537.png)
